Enantiospecific DNA Intercalation: (S)-TFAE vs. (R)-TFAE
A direct head-to-head photophysical study revealed that (S)-TFAE undergoes intercalative binding with double-stranded DNA, whereas (R)-TFAE does not. The (S)-enantiomer shows a clear dependence on adenine–thymine (A–T) content, while the (R)-enantiomer binds only via surface interactions and fails to recognize the synthetic polynucleotide poly(dA-dT)-(dA-dT) [1].
| Evidence Dimension | DNA Binding Mode |
|---|---|
| Target Compound Data | Intercalative binding; fluorescence quantum yield 0.35 ± 0.04; triplet quantum yield 0.7 ± 0.1 |
| Comparator Or Baseline | (R)-TFAE: No intercalation; only surface binding to natural DNA; does not bind to poly(dA-dT)-(dA-dT) |
| Quantified Difference | Qualitative difference in binding mode (intercalation vs. none) |
| Conditions | Poly(dA-dT)-(dA-dT), poly(dG-dC)-poly(dG-dC), and calf thymus DNA in aqueous buffer; steady-state and time-resolved fluorescence |
Why This Matters
This stereospecific DNA interaction demonstrates that the (S)-enantiomer is uniquely suited for applications in chiral biosensing and enantioselective DNA-targeting probes, whereas the (R)-enantiomer is not.
- [1] Scilit. Spectroscopic and photophysical study of an anthryl probe: DNA binding and chiral recognition. Publication ea879bbb1ec56982dd94eebb4f1334af. View Source
